N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine
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Overview
Description
N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine is a chemical compound characterized by its unique structure, which includes two phenylethyl groups attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with (1S)-1-phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diamines with different functional groups.
Scientific Research Applications
N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Bis(2-aminoethyl)-1,3-propanediamine
- 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-
Uniqueness
N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine is unique due to the presence of the (1S)-1-phenylethyl groups, which impart specific stereochemical properties and potential biological activities. This distinguishes it from other similar compounds that may lack these groups or have different substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
157488-66-9 |
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Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N,N'-bis[(1S)-1-phenylethyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H26N2/c1-16(18-10-5-3-6-11-18)20-14-9-15-21-17(2)19-12-7-4-8-13-19/h3-8,10-13,16-17,20-21H,9,14-15H2,1-2H3/t16-,17-/m0/s1 |
InChI Key |
SJWAFIWTYFTGRM-IRXDYDNUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCCN[C@@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCNC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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